Product packaging for Cefminox(Cat. No.:CAS No. 84305-41-9)

Cefminox

Cat. No.: B1203254
CAS No.: 84305-41-9
M. Wt: 519.6 g/mol
InChI Key: JSDXOWVAHXDYCU-VXSYNFHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Cefminox within Cephamycin Antibiotics

The journey of cephalosporin (B10832234) antibiotics began in 1945 with the Italian scientist Giuseppe Brotzu's discovery of Cephalosporium acremonium (now Acremonium chrysogenum) from a Sardinian sewer. This fungus produced substances effective against Salmonella typhi. wikipedia.org Cephamycins represent a distinct subgroup within the broader class of beta-lactam antibiotics, which also includes cephalosporins; together, they are known as cephems. wikipedia.orgwikidata.org Early cephamycins, such as Cephamycin C, were identified by researchers at Merck and Lilly. mims.com Following this, derivatives like cefoxitin (B1668866) were developed in 1972 to expand their antimicrobial spectrum. mims.com this compound, also identified by the code MT-141, emerged as a semi-synthetic cephamycin antibiotic, contributing to the expanding arsenal (B13267) of beta-lactam drugs. wikipedia.orgwikipedia.org

Classification and Structural Uniqueness of this compound as a Second-Generation Cephamycin

This compound is classified as a second-generation cephamycin antibiotic. wikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgwikidata.orgwikidata.org A defining characteristic of this compound, and cephamycins in general, is its stability against beta-lactamase enzymes, which are bacterial enzymes capable of inactivating many beta-lactam antibiotics. wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgcenmed.comiiab.me This stability is crucial for its effectiveness against resistant bacterial strains. wikipedia.orgwikipedia.orgcenmed.com

The chemical structure of this compound is C16H21N7O7S3. nih.govwikidata.orgwikipedia.org Like all beta-lactam antibiotics, it contains a beta-lactam ring, which is fundamental to its antibacterial activity. wikipedia.orgcenmed.comwikidata.orgindiamart.com this compound exerts its bactericidal effect by interfering with bacterial cell wall synthesis. It achieves this by binding to specific enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgcenmed.comwikidata.orgindiamart.com This binding inhibits the transpeptidation step, which is critical for the cross-linking of peptidoglycan layers, ultimately leading to a weakened cell wall and bacterial cell lysis and death. wikipedia.orgcenmed.comwikidata.orgindiamart.com this compound possesses a D-amino acid moiety derived from D-cysteine at the C-7β side chain, and [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl and 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido side-groups located at positions 3 and 7β, respectively, of the cephem nucleus. nih.govwikipedia.org

Broad-Spectrum Antimicrobial Relevance in Contemporary Research

This compound is recognized as a broad-spectrum bactericidal antibiotic. wikipedia.orgnih.govwikidata.orgwikidata.orgmims.com It demonstrates particular effectiveness against Gram-negative and anaerobic bacteria. wikipedia.orgnih.govwikidata.orgmims.com Research indicates that this compound exhibits excellent in vivo efficacy, which can sometimes be greater than what its in vitro activity might suggest. nih.gov This enhanced in vivo performance is surmised to be linked to its strong bactericidal activity, potentially attributed to a dual action mechanism. nih.govwikipedia.org Contemporary research continues to investigate its activity against a diverse range of clinical isolates and its potential in confronting the growing challenge of antimicrobial resistance. cenmed.comwikidata.orgwikipedia.org

Significance of this compound in Addressing Specific Pathogen Groups

This compound plays a significant role in addressing infections caused by various bacterial groups, particularly Gram-negative and anaerobic pathogens.

Activity against Gram-Negative Bacteria: this compound is effective against many Enterobacteriaceae, including strains that produce Extended-Spectrum Beta-Lactamases (ESBLs). wikipedia.orgfishersci.camims.com Studies have shown this compound to be 4 to 16 times more active than cefoxitin against enteric Gram-negative bacilli commonly associated with infections such as cholecystitis, secondary peritonitis, intraabdominal abscesses, and gynecological infections. nih.govmims.com

Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens highlight its potency:

PathogenMIC50 (µg/ml) [Index]MIC90 (µg/ml) [Index]
Escherichia coli1.0 mims.comwikipedia.org4.0 mims.comwikipedia.org
Klebsiella spp.1.0 wikipedia.org4.0 wikipedia.org
Pseudomonas aeruginosa-256 wikidata.orgwikidata.org

While showing strong activity against E. coli and Klebsiella pneumoniae, some studies have indicated that this compound, similar to cefoxitin, may be less effective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. nih.govmims.commims.comfishersci.ca However, other sources note its activity against P. aeruginosa, albeit with a high MIC. wikidata.orgwikidata.org Early laboratory studies also reported good bacteriological effects against E. coli, K. pneumoniae, and S. liquefaciens. fishersci.ca

Table: MIC90 Values of this compound against Key Anaerobic Pathogens

PathogenMIC90 (µg/ml) [Index]
Bacteroides fragilis2.0 wikipedia.orgflybase.orgfishersci.dkmims.com
Bacteroides thetaiotaomicron4.0 wikipedia.orgflybase.orgfishersci.dkmims.com
Fusobacteria1.0 wikipedia.orgflybase.orgfishersci.dkmims.com
Peptostreptococci2.0 wikipedia.orgflybase.orgfishersci.dkmims.com
Clostridium difficile2.0 wikipedia.orgflybase.orgfishersci.dkmims.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N7O7S3 B1203254 Cefminox CAS No. 84305-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXOWVAHXDYCU-VXSYNFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016174
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84305-41-9
Record name Cefminox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84305-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefminox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefminox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMINOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Biosynthesis Pathways of Cefminox

Semisynthetic Production Routes of Cefminox

Semisynthetic production routes for cephamycins like this compound typically involve the chemical modification of naturally derived precursors. The introduction of the 7α-methoxy group is a critical step in the synthesis of this compound rsc.orgslu.se. Historically, this 7α-methoxylation step in chemical processes has been associated with challenges such as low conversion yields and the generation of toxic waste nih.gov. Cefoxitin (B1668866), another second-generation cephamycin, is also a semi-synthetic derivative of Cephamycin C, suggesting a common strategy for obtaining these compounds through chemical modification of a natural cephamycin scaffold ub.ac.id.

Enzymatic Biosynthesis of this compound

The enzymatic biosynthesis of this compound, particularly the introduction of its characteristic 7α-methoxy group, is a complex process primarily studied in filamentous bacteria.

Identification of Key Enzymes in this compound Formation

The general cephalosporin (B10832234) biosynthesis pathway, which serves as a foundation for cephamycin production, begins with the conversion of isopenicillin N to penicillin N, catalyzed by isopenicillin N epimerase (EC 5.1.1.17) genome.jpdntb.gov.ua. Subsequently, penicillin N is converted into deacetoxycephalosporin C by deacetoxycephalosporin C synthase (DAOCS, EC 1.14.20.1) wikipedia.org. Deacetoxycephalosporin C then undergoes hydroxylation to form deacetylcephalosporin C, a reaction mediated by deacetylcephalosporin C synthase (DACS, EC 1.14.11.26) nih.govdrugbank.com. The final step in forming cephalosporin C involves the acetylation of deacetylcephalosporin C by deacetylcephalosporin C acetyltransferase (EC 2.3.1.175) wikipedia.org.

For the biosynthesis of cephamycins, including this compound, the crucial 7α-methoxylation step is catalyzed by a two-component enzyme system, CmcI and CmcJ rsc.orgnih.govnih.govresearchgate.net. These enzymes are encoded by the cmcI and cmcJ genes, found in cephamycin C-producing microorganisms such as Nocardia lactamdurans and Streptomyces clavuligerus rsc.orgnih.gov. CmcI functions as a methyltransferase, while CmcJ is identified as a 2-oxoglutarate-dependent oxygenase rsc.orgnih.govresearchgate.net.

Substrate Specificity and Conversion Efficiencies of Biosynthetic Enzymes

The 7α-methoxylation enzymes, CmcI and CmcJ, demonstrate substrate flexibility, capable of utilizing O-carbamoyl-deacetoxycephalosporin C or cephalosporin C as substrates rsc.org. Research using cell-free extracts of Streptomyces clavuligerus has provided insights into the conversion efficiencies of these enzymes. It was observed that the conversion rate of 7-demethoxythis compound to this compound was relatively low nih.gov. In contrast, the conversion of cephalosporin C to 7α-methoxycephalosporin C in the same cell-free system was approximately eight times higher, indicating differing substrate specificities and catalytic efficiencies depending on the specific cephalosporin precursor nih.gov. CmcI specifically binds S-adenosyl-L-methionine (SAM) and its demethylated product, S-adenosyl-L-homocysteine (SAH), confirming its role as a SAM-dependent methyltransferase nih.gov.

Investigation of 7α-Methoxylation in this compound Biosynthesis

The 7α-methoxylation in cephamycin biosynthesis is a two-step enzymatic reaction: an initial hydroxylation at the C-7 position, followed by the methylation of the newly formed hydroxyl group rsc.org. This reaction is highly dependent on specific cofactors: ferrous iron (Fe(II)), 2-oxoglutarate (α-ketoglutarate), and S-adenosyl-L-methionine (SAM) rsc.orgnih.govnih.govresearchgate.net. CmcJ, a 2-oxoglutarate-dependent oxygenase, is believed to be responsible for introducing the 7α-hydroxyl group researchgate.net. Subsequently, CmcI, acting as a methyltransferase, catalyzes the transfer of a methyl group from SAM to this 7α-hydroxycephalosporin intermediate rsc.orgnih.gov. Structural studies of CmcI from Streptomyces clavuligerus reveal a magnesium-binding site in close proximity to the SAM binding site. A proposed model for substrate binding suggests that the 7-hydroxy group of the β-lactam ring ligates the Mg2+, positioning it optimally for methylation by SAM rsc.orgnih.gov.

Cell-Free Extract Systems for this compound Production (e.g., Streptomyces clavuligerus)

Cell-free extract systems derived from Streptomyces clavuligerus have been successfully employed for the in vitro synthesis of this compound nih.govwikipedia.orgresearchgate.netnih.govwikipedia.org. These systems require the supplementation of key cofactors, including α-ketoglutarate, L-ascorbic acid, ferrous sulfate (B86663) (FeSO4), and S-adenosyl-L-methionine nih.gov. The formation of this compound in these systems has been confirmed using both biological assays with Proteus vulgaris GN 76/C-1 and high-performance liquid chromatography (HPLC) nih.gov. While the production of this compound was observed to be linear for the initial 30 minutes of the reaction, the rate gradually declined thereafter nih.gov. The relatively low conversion rate of 7-demethoxythis compound to this compound in these cell-free systems suggests that further optimization of substrate-enzyme interactions is necessary, highlighting the importance of future studies with purified enzymes to enhance efficiency nih.gov.

Potential for Industrial Enzymatic Production

The utilization of enzymatic processes for this compound production presents a promising alternative to conventional chemical synthesis methods nih.gov. Enzymatic approaches offer significant advantages, particularly in overcoming the challenges associated with chemical 7α-methoxylation, such as low conversion yields and the generation of toxic waste products nih.gov. Cell-free systems, in particular, provide a flexible platform for manipulating biological components, including DNA, RNA, proteins, and metabolic pathways, outside the confines of living cells wikipedia.org. This flexibility allows for the precise engineering and optimization of biosynthetic pathways, offering versatility for industrial applications, whether through the use of purified enzymes or crude cell lysates wikipedia.org.

Precursor Compounds and Structural Requirements for this compound Synthesis

The synthesis of this compound involves distinct precursor compounds and adheres to specific structural requirements, whether through enzymatic or chemical routes.

Biosynthesis Pathways The enzymatic synthesis of this compound has been investigated using cell-free extracts of Streptomyces clavuligerus. This process utilizes several key substrates: α-ketoglutarate, L-ascorbic acid, ferrous sulfate (FeSO₄), S-adenosyl-L-methionine (SAM), and 7α-demethoxythis compound. The formation of this compound can be detected and quantified using biological assays with Proteus vulgaris GN 76/C-1 and high-performance liquid chromatography (HPLC). ebi.ac.ukoup.com

Detailed research findings indicate that the conversion rate of 7α-demethoxythis compound to this compound by S. clavuligerus cell-free extract is relatively low. For instance, while cephalosporin C showed a high conversion efficiency to 7α-methoxycephalosporin C, the conversion of 7α-demethoxythis compound to this compound was eight times lower. oup.com

Structural Requirements for this compound Synthesis The structural requirements for the enzymatic 7α-methoxylation are stringent. The N-acyl group of the substrate plays a crucial role in the formation of the enzyme-substrate complex. While the enzyme system can tolerate some modifications, such as the substitution of a methylene (B1212753) (CH₂) group by a sulfur atom in the L-aminoadipyl moiety, significant changes can lead to poor conversion efficiency. oup.com This suggests a precise interaction between the enzyme and the substrate's specific side chain.

Chemical Synthesis Precursors Chemical synthesis methods for this compound typically involve a multi-step process. Key precursors include D-cysteine hydrochloride monohydrate and 7β-chloroacetylamino-7α-methoxy-3-[(1-methyl-1H-tetrazole-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. The process may involve reactions in specific organic solvents, such as methanol, acetone, or acetonitrile (B52724), followed by the addition of reagents like sodium methoxide. scbt.com

Synthesis and Characterization of this compound Derivatives and Analogs

The structural modification of the cephem nucleus is a common strategy to develop new cephalosporin antibiotics with improved properties. This compound itself is a result of such modifications, including the introduction of a 7α-methoxy group and specific side chains at the 3 and 7β positions. ebi.ac.uknih.gov

This compound Analogs and Derivatives One significant analog closely related to this compound is 7α-demethoxythis compound . This compound serves as a direct precursor in the enzymatic pathway of this compound synthesis. oup.com It differs from this compound by the absence of the 7α-methoxy group. Studies have shown that 7α-demethoxythis compound exhibits significantly lower antibacterial activity compared to this compound. For example, Proteus vulgaris GN 76/C-1 was approximately 300 times more sensitive to this compound than to 7α-demethoxythis compound. nih.gov

The introduction of the 7α-methoxyl group in cephamycins, including this compound, is a critical modification. This methoxylation enhances their inhibitory effect on bacterial transpeptidases involved in cell wall synthesis and significantly reduces their inactivation by β-lactamases, thereby improving their clinical utility as antibiotics. nih.gov

General modifications at the C3, C4, and C7 positions of the cephalosporin core are known to influence the biological activity of these antibiotics. The specific side chains at these positions in this compound, such as the 2-D-amino-2-carboxyethylthioacetamido group at 7β and the 1-methyl-1H-tetrazol-5-ylthiomethyl group at 3, are crucial for its broad-spectrum activity and β-lactamase stability. ebi.ac.uknih.gov

Characterization of this compound and its Derivatives Various analytical techniques are employed for the characterization and quantification of this compound and its related compounds. High-performance liquid chromatography (HPLC) is widely used for detecting and quantifying this compound and its precursors in reaction mixtures. ebi.ac.ukoup.comnih.gov Biological assays, particularly with sensitive microorganisms like Proteus vulgaris GN 76/C-1, are also utilized to assess the formation and activity of this compound during synthesis. ebi.ac.ukoup.comnih.gov

Furthermore, advanced mass spectrometry techniques, such as liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS), have been employed to separate and characterize unknown impurities and isomers in this compound sodium. This method allows for the deduction of fragmentation patterns and structural assignments of degradation products, providing insights into their formation mechanisms.

Table 1: Conversion Rates of Cephalosporins by S. clavuligerus Cell-Free Extract

SubstrateProductAmount Produced (µg/mL)Relative Conversion Rate (vs. 7α-demethoxythis compound)
7α-Demethoxythis compoundThis compound301x
Cephalosporin C7α-Methoxycephalosporin C2408x
Source: nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) against Proteus vulgaris GN 76/C-1

CompoundMIC (µg/mL)
This compound0.39
7α-Demethoxythis compound≥100
Cephalosporin C≥100
7α-Methoxycephalosporin C6.25
Source: nih.gov

Molecular and Cellular Mechanisms of Action of Cefminox

Interference with Bacterial Cell Wall Synthesis

The bacterial cell wall is primarily composed of peptidoglycan, a robust, mesh-like polymer that provides structural rigidity and protection to the bacterial cell. patsnap.comrcsb.org Cefminox disrupts the integrity of this essential structure. patsnap.comamerigoscientific.com

This compound initiates its antibacterial action by binding to specific enzymes located within the bacterial cell wall known as penicillin-binding proteins (PBPs). patsnap.compatsnap.comamerigoscientific.comlexi.comyoutube.compatsnap.com PBPs are crucial for the final stages of peptidoglycan synthesis, catalyzing reactions that form the cross-links between peptidoglycan chains. patsnap.comamerigoscientific.comrcsb.orgbiomol.com this compound exhibits a high affinity for a wide range of these PBPs, contributing to its broad-spectrum activity. patsnap.com

By binding to PBPs, this compound effectively inhibits their enzymatic activity. patsnap.comamerigoscientific.com This inhibition prevents the formation of essential cross-links between the long glycan chains within the peptidoglycan layer. patsnap.comamerigoscientific.comlexi.combiomol.com The consequence of this disruption is a severely weakened and compromised bacterial cell wall structure. patsnap.comamerigoscientific.com

The compromised cell wall, resulting from the inhibition of peptidoglycan cross-linking, renders the bacterium highly susceptible to osmotic pressure. patsnap.comamerigoscientific.com This vulnerability ultimately leads to cell lysis and the death of the bacterial cell. patsnap.compatsnap.comamerigoscientific.comlexi.comyoutube.compharmacompass.com Studies have shown that this compound induces rapid lysis of bacterial cells without causing filamentation, a morphological response often associated with inhibition of other PBPs. nih.gov This characteristic lytic action contributes to its strong bactericidal effect, which is achieved at concentrations that inhibit bacterial growth. jst.go.jp Furthermore, the lytic activity of this compound has been demonstrated to be effective even against slowly growing bacteria. nih.gov

Stability Against Beta-Lactamases

A significant feature of this compound is its stability against beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics by hydrolyzing their beta-lactam ring. patsnap.compatsnap.comamerigoscientific.comyoutube.comjst.go.jpnih.govresearchgate.net This inherent stability enhances this compound's efficacy, particularly against resistant bacterial strains that produce these enzymes. patsnap.compatsnap.com

Research findings indicate that this compound is stable to the beta-lactamases produced by certain bacteria, such as Bacteroides fragilis. jst.go.jpnih.gov Comparative studies have assessed the susceptibility of this compound to hydrolysis by various types of beta-lactamases produced by organisms of the Bacteroides fragilis group. While some enzymes were capable of achieving complete hydrolysis of this compound (and cefoxitin) during overnight incubation, no marked difference was observed in the rates of inactivation between this compound and cefoxitin (B1668866). nih.gov It was also noted that the susceptibility of these cephamycins to crude extracts of beta-lactamases from Bacteroides species did not consistently correlate with the results of conventional minimum inhibitory concentration (MIC) titrations. nih.gov

The enhanced stability of this compound against beta-lactamases is largely attributed to specific structural features. This compound belongs to the cephamycin subclass of cephalosporins, which are characterized by the presence of a methoxy (B1213986) group at the C-7 alpha position of the beta-lactam ring within the 7-aminocephalosporanic acid nucleus. oup.commicrorao.com This methoxylation is reported to increase the inhibitory effect of these compounds on transpeptidases (a type of PBP) and, crucially, to reduce their inactivation by beta-lactamases, thereby contributing to their clinical importance as antibiotics. oup.com

Preclinical Antimicrobial Activity and Spectrum of Cefminox

In Vitro Antimicrobial Efficacy Against Bacterial Isolates

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum, indicating complete killing. nelsonlabs.commdpi.com Studies have shown that cefminox exerts a complete bactericidal effect at concentrations that inhibit bacterial growth. jst.go.jp

In a study evaluating its activity against 357 clinically isolated anaerobes, this compound was found to be the most active β-lactam tested. Its MIC at which 50% of isolates are inhibited (MIC₅₀) was 1.0 μg/ml, and its MIC at which 90% of isolates are inhibited (MIC₉₀) was 16.0 μg/ml. nih.govnih.gov

Comparative Activity Against Gram-Negative Bacterial Species

This compound exhibits significant activity against a range of Gram-negative bacterial species. It has been shown to be 4 to 16 times more active than cefoxitin (B1668866) against enteric Gram-negative bacilli commonly associated with infections such as cholecystitis, secondary peritonitis, intra-abdominal abscesses, and gynecological infections. nih.gov

Specific MIC data for this compound against certain Gram-negative microorganisms include:

Escherichia coli: 0.125 - 16 µg/ml wikipedia.orgwikipedia.org (MIC₅₀: 1.0 mg/L, MIC₉₀: 4.0 mg/L) ebi.ac.ukncats.io

Pseudomonas aeruginosa: 256 µg/ml wikipedia.orgwikipedia.org (indicating limited activity)

Clostridioides difficile: 2 - 4 µg/ml wikipedia.orgwikipedia.org

However, some studies have reported that this compound, along with other antibiotics like biapenem (B1666964) and arbekacin, had high MIC₅₀ and MIC₉₀ values for Escherichia coli, Klebsiella spp., Pseudomonas aeruginosa, and Acinetobacter spp. in certain clinical isolates, with interpretative criteria not being available. nih.govnih.gov Furthermore, this compound has been noted to be ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. in some investigations. ebi.ac.uknih.gov

Table 1: this compound MIC Data Against Selected Gram-Negative Bacterial Species

Bacterial SpeciesMIC Range (µg/ml)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)Source
Escherichia coli0.125 - 161.04.0 wikipedia.orgwikipedia.orgebi.ac.ukncats.io
Pseudomonas aeruginosa256-- wikipedia.orgwikipedia.org

Comparative Activity Against Anaerobic Bacterial Species

This compound demonstrates notable activity against a broad spectrum of anaerobic bacteria, with the exception of Clostridium innocuum. jst.go.jp Its activity against Bacteroides fragilis is comparable to that of latamoxef (B1674534) and superior to cefoxitin. jst.go.jp

Detailed MIC₉₀ values for this compound against various anaerobic species are presented below:

Bacteroides fragilis: 2.0 μg/ml nih.govnih.govtargetmol.com

Bacteroides thetaiotaomicron: 4.0 μg/ml nih.govnih.gov

Fusobacteria: 1.0 μg/ml nih.govnih.gov

Peptostreptococci: 2.0 μg/ml nih.govnih.gov

Clostridia (including Clostridium difficile): 2.0 μg/ml nih.govnih.govtargetmol.com

While generally effective, this compound's activity against anaerobic cocci was found to be slightly inferior to that of cefoxitin. jst.go.jp A key characteristic of this compound is its stability against β-lactamases produced by Bacteroides fragilis. jst.go.jp

Table 2: this compound MIC₉₀ Data Against Anaerobic Bacterial Species

Bacterial SpeciesMIC₉₀ (µg/ml)Source
Bacteroides fragilis2.0 nih.govnih.govtargetmol.com
Bacteroides thetaiotaomicron4.0 nih.govnih.gov
Fusobacteria1.0 nih.govnih.gov
Peptostreptococci2.0 nih.govnih.gov
Clostridia (incl. C. difficile)2.0 nih.govnih.govtargetmol.com

Activity Against Gram-Positive Bacterial Species

This compound exhibits activity against Gram-positive bacteria. antibioticdb.comdoaj.orgmedchemexpress.com In a study that included Gram-positive strains (all of which were β-lactamase negative), this compound was identified as the most active β-lactam among those tested, with an MIC₅₀ of 1.0 μg/ml and an MIC₉₀ of 16.0 μg/ml. nih.govnih.gov However, in a comparative study, cefoxitin demonstrated four times greater activity against Gram-positive cocci than this compound. nih.gov

Time-Kill Kinetic Studies of Bacterial Growth Inhibition

Time-kill kinetic studies provide insight into the rate and extent of bacterial killing by an antimicrobial agent. diva-portal.orgnih.gov In studies involving six representative anaerobic species, this compound, along with most other tested compounds (excluding ceftizoxime), demonstrated bactericidal activity, achieving 99.9% killing of all strains after 48 hours at their respective MICs. nih.govnih.gov

More rapid bactericidal effects were observed at higher concentrations and earlier time points. Specifically, at 24 hours, only this compound and cefoxitin at 4 times their MICs, and cefoperazone (B1668861) at 8 times its MIC, were bactericidal against all strains. nih.govnih.gov Notably, at 3 hours, this compound at 2 times its MIC produced the most rapid effect, achieving 90% killing of all strains. nih.govnih.gov These time-kill studies collectively confirmed this compound's strong activity against anaerobic bacteria and its relatively high rate of killing, particularly in the initial hours of exposure. nih.gov

Efficacy in Non-Human In Vitro and Ex Vivo Models

Studies in Microbial Cell Cultures for Selective Growth Inhibition

In vitro studies have shown this compound to be a potent β-lactamase-stable cephamycin. When compared to other β-lactam antibiotics like cefoxitin, cefotetan, and moxalactam, this compound exhibited superior activity against a wide range of anaerobes. For instance, in a study involving 357 anaerobes, this compound had an MIC50 of 1.0 μg/ml and an MIC90 of 16.0 μg/ml, making it the most active β-lactam among those tested. nih.gov

This compound is notably effective against specific anaerobic species, including Bacteroides fragilis (MIC90, 2.0 μg/ml), Bacteroides thetaiotaomicron (MIC90, 4.0 μg/ml), fusobacteria (MIC90, 1.0 μg/ml), peptostreptococci (MIC90, 2.0 μg/ml), and clostridia, including Clostridium difficile (MIC90, 2.0 μg/ml). nih.gov

While generally more active, especially against Bacteroides species, fusobacteria, and C. difficile, this compound was occasionally twofold less active than cefoxitin against Prevotella, Porphyromonas, and Peptostreptococcus species. nih.gov

Time-kill studies indicate that this compound exhibits bactericidal effects at concentrations close to its Minimum Inhibitory Concentration (MIC). At 24 hours, this compound and cefoxitin at 4 times the MIC, and cefoperazone at 8 times the MIC, were bactericidal against all tested strains. This compound demonstrated a rapid onset of activity, achieving 90% killing of all strains within 3 hours at 2 times the MIC. nih.gov

Against facultative Gram-positive and Gram-negative isolates, this compound has been shown to be 4-16 times more active than cefoxitin against enteric Gram-negative bacilli commonly associated with infections such as cholecystitis, secondary peritonitis, intraabdominal abscesses, and gynecological infections. However, cefoxitin proved four times more active against Gram-positive cocci. Both this compound and cefoxitin were ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. ebi.ac.uknih.gov

The MIC50 and MIC90 values for this compound against Escherichia coli were reported as 1.0 mg/L and 4.0 mg/L, respectively. ebi.ac.ukncats.io

Table 1: In Vitro Antimicrobial Activity of this compound Against Anaerobic Bacteria (MICs in μg/ml) nih.gov

Organism GroupMIC50 (μg/ml)MIC90 (μg/ml)
All Anaerobes1.016.0
Bacteroides fragilis-2.0
Bacteroides thetaiotaomicron-4.0
Fusobacteria-1.0
Peptostreptococci-2.0
Clostridia (including C. difficile)-2.0

Table 2: Comparative MICs of this compound and Other Antibiotics Against E. coli and K. pneumoniae (mg/L) ebi.ac.uk

AntibioticE. coli MIC50 (mg/L)E. coli MIC90 (mg/L)K. pneumoniae MIC50 (mg/L)K. pneumoniae MIC90 (mg/L)
This compound1.04.0--
Biapenem≤0.060.250.251.0

Efficacy in Simulated Biological Environments (e.g., Biofilm Models)

While extensive direct research on this compound's efficacy in biofilm models was not found, the general understanding of β-lactam antibiotics and their interaction with biofilms provides context. Biofilms are known to protect bacteria from antibiotics, leading to drug-resistant strains. Some studies on other cephamycins, like cefoxitin, have shown their ability to reduce biofilm formation and inhibit the growth of bacteria within biofilms by downregulating key genes associated with quorum sensing and biofilm development. researchgate.netnih.govjst.go.jp The bacteriolytic activity of this compound against slowly growing bacteria, which can be a characteristic of biofilm-dwelling organisms, has also been investigated. jst.go.jpnih.gov

Efficacy in Animal Models (Non-Infectious Indications)

Beyond its antimicrobial properties, this compound has demonstrated therapeutic potential in non-infectious disease models, particularly in conditions involving inflammation and cellular proliferation.

Therapeutic Efficacy in Hypoxia-Induced Pulmonary Hypertension Rat Models

This compound has shown therapeutic efficacy in rat models of hypoxia-induced pulmonary hypertension (HPH). HPH is characterized by elevated pulmonary arterial pressure, pulmonary vascular resistance, and right ventricular failure, often involving pulmonary artery vasoconstriction and vascular remodeling due to smooth muscle cell proliferation. nih.govnih.govresearchgate.netresearchgate.netscispace.com

In HPH rat models, this compound significantly decreased mean pulmonary artery pressure (mPAP) in a dose-dependent manner. It also inhibited right ventricular (RV) remodeling, evidenced by a reduction in both the RV:(LV+S) (right ventricle to left ventricle plus septum) and RV:body weight (BW) ratios. nih.govnih.gov The therapeutic effect of this compound was comparable to that of the prostacyclin analog iloprost (B1671730) or the PPARγ (peroxisome proliferator-activated receptor-gamma) agonist rosiglitazone (B1679542). nih.govnih.govxjtu.edu.cnfrontiersin.orgmedchemexpress.com

Morphological analysis revealed that this compound significantly reversed hypoxia-induced pulmonary artery remodeling by decreasing the number of smooth muscle cells in the media. nih.gov The mechanism of action involves this compound acting as a dual agonist of the prostacyclin receptor (IP) and PPARγ. It inhibits the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway through the upregulation of phosphatase and tensin homolog (PTEN) expression and enhances cyclic adenosine (B11128) monophosphate (cAMP) production in pulmonary artery smooth muscle cells (PASMCs). ebi.ac.uknih.govnih.govresearchgate.netfrontiersin.orgmedchemexpress.commedchemexpress.comresearchgate.net In HPH models, the expression of PPARγ and IP in lung tissues decreases, and this compound treatment helps to increase PTEN expression. nih.govfrontiersin.org These findings suggest that this compound has potential as a novel treatment for pulmonary arterial hypertension (PAH). nih.govnih.govresearchgate.netfrontiersin.org

Table 3: Effects of this compound on Hemodynamic and Cardiac Parameters in Hypoxia-Induced Pulmonary Hypertension Rat Models nih.gov

ParameterHypoxia (No Treatment)This compound Treatment (Dose-dependent)Iloprost TreatmentRosiglitazone Treatment
Mean Pulmonary Artery Pressure (mPAP)IncreasedDecreasedDecreasedDecreased
RV:(LV+S) RatioIncreasedDecreasedDecreasedDecreased
RV:Body Weight RatioIncreasedDecreasedDecreasedDecreased
Pulmonary Artery RemodelingPresentReversed (decreased smooth muscle cells)ReversedReversed

Alleviation of Hepatic Fatty Accumulation in High-Fat High-Sugar Diet Mouse Models

This compound sodium (CMNX) has been evaluated for its therapeutic effects on fatty accumulation in models of nonalcoholic fatty liver disease (NAFLD). researchgate.netnih.govnih.gov In high-fat high-sugar diet (HFHSD) fed mice, CMNX reduced liver weight gain and alleviated hepatic fatty accumulation. researchgate.netnih.govdntb.gov.uaresearchgate.net

Studies in both HFHSD mice livers and Free Fatty Acids (FFAs) exposed hepatic cells (WRL-68 cells) showed that CMNX treatment reversed the enhanced expression of Acetyl-CoA Carboxylase 1 (ACC1), Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and Cytochrome P450 2E1 (CYP2E1). nih.govnih.gov Additionally, CMNX treatment increased the expression of PPARγ, PPARα, Phosphoenolpyruvate Carboxykinase 1 (PCK1), and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) in WRL-68 cells. nih.gov These findings suggest that this compound improves fatty accumulation by restraining fatty acid synthesis and facilitating fatty acid oxidation in hepatic cells and animal models. nih.gov

Table 4: Effects of this compound on Hepatic Parameters in High-Fat High-Sugar Diet Mouse Models nih.gov

ParameterHFHSD (No Treatment)This compound Treatment
Liver Weight GainIncreasedReduced
Hepatic Fatty AccumulationPresentAlleviated
ACC1 ExpressionEnhancedReversed
SREBP-1c ExpressionEnhancedReversed
CYP2E1 ExpressionEnhancedReversed
PPARγ Expression (in WRL-68 cells)-Increased
PPARα Expression (in WRL-68 cells)-Increased
PCK1 Expression (in WRL-68 cells)-Increased
ACSL4 Expression (in WRL-68 cells)-Increased

Mechanisms of Antimicrobial Resistance and Cefminox Stability

Bacterial Resistance Mechanisms to Beta-Lactam Antibiotics

Bacteria develop resistance to beta-lactam antibiotics through several key mechanisms, often acting in combination to enhance survival against these drugs nih.govfrontiersin.orgmdpi.com.

Role of Beta-Lactamase ProductionBeta-lactamases (BLAs) are a diverse class of enzymes produced by drug-resistant bacteria that inactivate beta-lactam antibiotics by hydrolyzing their defining beta-lactam ring structuremdpi.comreactgroup.orgmsdmanuals.com. Over 2,000 types of beta-lactamases have been identifiedmdpi.com. According to the Ambler classification scheme, these enzymes are categorized into four classes (A, B, C, and D) based on their amino acid sequencesmdpi.commsdmanuals.com. Classes A, C, and D are serine-beta-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-beta-lactamases (MBLs), which require a zinc ion for hydrolysismdpi.commsdmanuals.complos.org.

The genes encoding beta-lactamases can be located on mobile genetic elements, such as plasmids, facilitating their rapid transfer and spread among different bacterial species, or on bacterial chromosomes mdpi.commsdmanuals.comyoutube.com. Beta-lactamase production is a particularly critical resistance mechanism in Gram-negative bacterial pathogens msdmanuals.com.

Class A beta-lactamases include Extended-Spectrum Beta-Lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs) mdpi.commsdmanuals.com. ESBLs, often found in Klebsiella species, Escherichia coli, and other Enterobacterales, can hydrolyze extended-spectrum penicillins, most cephalosporins, and monobactams msdmanuals.com. KPCs, which initially emerged in K. pneumoniae, are similar to ESBLs but also hydrolyze carbapenems msdmanuals.com. The widespread production of ESBLs presents a major challenge, as they can degrade a broad spectrum of beta-lactam antibiotics, including those considered last-resort drugs reactgroup.orgimpactfactor.org.

Class C beta-lactamases (AmpC) exhibit strong hydrolytic activity against cephalosporins and can also hydrolyze some penicillins mdpi.commsdmanuals.com.

Class D beta-lactamases (OXAs) are capable of hydrolyzing extended-spectrum carbapenems and cephalosporins mdpi.com.

In Gram-positive bacteria, beta-lactamase production is often inducible in the presence of the drug, leading to significant enzyme quantities youtube.com. Conversely, Gram-negative bacteria typically produce beta-lactamases constitutively and retain the enzyme within their periplasmic space, which is considered a more efficient mechanism for drug inactivation before it reaches its target youtube.com.

Alterations in Penicillin-Binding Proteins (PBPs)Penicillin-binding proteins (PBPs) are a family of essential bacterial enzymes crucial for the synthesis of peptidoglycan, the primary structural polymer of the bacterial cell wallplos.orgnih.govetflin.comdpma.de. Beta-lactam antibiotics exert their bactericidal effect by binding to and inactivating these PBPs, thereby inhibiting cell wall synthesis and ultimately leading to bacterial cell lysis and deathyoutube.comnih.govetflin.comdpma.de.

Bacterial resistance through PBP alteration occurs when bacteria produce modified PBPs that exhibit a reduced affinity for beta-lactam antibiotics reactgroup.orgplos.orgyoutube.comnih.govcmpt.caplos.orgoup.com. These altered PBPs can still perform their function of cross-linking peptidoglycan layers, but with significantly diminished binding of the antibiotic, rendering the bacterium resistant youtube.com.

This mechanism is particularly important in Gram-positive bacteria. For instance, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes a low-affinity PBP, PBP2a, enabling it to resist methicillin (B1676495) and other beta-lactams reactgroup.orgnih.govplos.orgresearchgate.net. In Streptococcus pneumoniae, beta-lactam resistance is predominantly linked to the acquisition of PBP genes from related Streptococcus species through recombination, leading to structural changes in PBP1a, PBP2x, and PBP2b that reduce their affinity for beta-lactams etflin.com. Mutations in PBPs can also lead to the evolution of beta-lactamase activity plos.org.

Efflux Pump SystemsEfflux pumps are integral membrane transport proteins that actively extrude a wide array of compounds, including antibiotics, from the bacterial cell cytoplasm or periplasmic space to the external environmentnih.govreactgroup.orgmdpi.comcmpt.camdpi.comfrontiersin.org. This active transport mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at inhibitory levels and thereby conferring resistancereactgroup.orgmdpi.com. Efflux pumps are a major contributor to multidrug resistance (MDR) due to their broad substrate specificities, capable of expelling structurally diverse antimicrobial agentsnih.govreactgroup.orgmdpi.commdpi.comfrontiersin.orgbohrium.com.

Six main families of efflux pumps have been identified in bacteria: ATP-binding cassette (ABC) superfamily, major facilitator superfamily (MFS), small multidrug resistance (SMR) family, proteobacterial antimicrobial compound efflux (PACE) family, multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily nih.gov. Among these, the RND superfamily is particularly significant in Gram-negative bacteria nih.govmdpi.comfrontiersin.orgbohrium.com. RND efflux pumps often form tripartite complexes that span the entire cell envelope, including an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor, creating a continuous conduit for extrusion nih.govfrontiersin.orgmdpi.com. Notable examples include the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa frontiersin.orgbohrium.commdpi.com.

Bacterial resistance can arise from the overexpression of these efflux pumps, often due to mutations in their regulatory genes, which leads to more efficient expulsion of antibiotics reactgroup.orgcmpt.camdpi.com. Efflux pump systems frequently act in concert with other resistance mechanisms, such as beta-lactamase production or reduced outer membrane permeability, to amplify the level of antibiotic resistance mdpi.commdpi.comnih.govbristol.ac.uk.

Reduced Outer Membrane PermeabilityThe outer membrane of Gram-negative bacteria serves as a crucial defensive barrier, selectively controlling the entry of substances into the cell and preventing many antibiotics from reaching their intracellular targetsfrontiersin.orgmdpi.commdpi.comnih.govbristol.ac.uknih.govmdpi.comdovepress.com. Hydrophilic antibiotics, including beta-lactams, typically traverse this outer membrane through specialized protein channels known as porinsfrontiersin.orgmdpi.comcmpt.canih.govbristol.ac.uknih.govmdpi.comdovepress.com.

Bacterial resistance can be conferred by alterations in the outer membrane's permeability. This can involve the loss or significant reduction in the number of porins, the replacement of major porins with less permeable ones, or specific mutations within porin structures that reduce their ability to facilitate antibiotic influx frontiersin.orgmdpi.commdpi.cometflin.comcmpt.canih.govnih.govmdpi.com. For example, Pseudomonas aeruginosa exhibits intrinsically low outer membrane permeability due to a lack of general diffusion porins and can develop resistance to carbapenems through mutations in the OprD porin mdpi.comnih.gov. Similarly, Escherichia coli strains resistant to cephalosporins have been observed to downregulate the expression of OmpF and OmpC porins, leading to decreased drug uptake mdpi.commdpi.com.

Reduced outer membrane permeability can independently contribute to antibiotic resistance. However, it frequently acts synergistically with other resistance mechanisms, such as increased efflux pump activity and beta-lactamase production, to create a more robust defense against antibiotics and contribute to multidrug resistance mdpi.comnih.govbristol.ac.uknih.govdovepress.com.

Cefminox Stability Against Specific Bacterial Resistance Mechanisms

This compound, a cephamycin antibiotic, demonstrates notable stability against certain bacterial resistance mechanisms, contributing to its efficacy against resistant strains patsnap.comnih.gov.

Evaluation of this compound Susceptibility to Broad-Spectrum Beta-Lactamasesthis compound has shown stability against beta-lactamases, which are enzymes produced by bacteria to degrade beta-lactam antibioticspatsnap.com. This stability is a key factor in its effectiveness against bacterial strains that produce these enzymespatsnap.com. Studies have specifically indicated that this compound is stable to the beta-lactamases produced by Bacteroides fragilisjst.go.jp.

In comparative studies, this compound's susceptibility to hydrolysis by various types of beta-lactamases from the Bacteroides fragilis group was assessed alongside cefoxitin (B1668866). While some enzymes were capable of achieving complete hydrolysis of both drugs over prolonged incubation, no significant difference in the rates of inactivation between this compound and cefoxitin was observed nih.gov.

The following table presents a comparative overview of the Minimum Inhibitory Concentrations (MICs) for this compound and other beta-lactam antibiotics against various anaerobic bacteria:

AntibioticMIC50 (µg/ml) nih.govMIC90 (µg/ml) nih.gov
This compound1.016.0
Cefoxitin2.064.0
Cefotetan2.0128.0
Moxalactam2.064.0
Ceftizoxime4.0>128.0
Cefotiam16.0>128.0
Cefamandole8.0>128.0
Cefoperazone (B1668861)4.0128.0

Note: MIC50 represents the concentration at which 50% of isolates are inhibited, and MIC90 represents the concentration at which 90% of isolates are inhibited.

For Escherichia coli isolates, this compound exhibited a low MIC50 of 0.5 µg/ml for both quinolone-resistant and penicillinase-producing phenotypes seq.es.

This compound also demonstrates a high affinity for a wide range of penicillin-binding proteins (PBPs), which contributes to its broad-spectrum antibacterial activity patsnap.com. Although one study noted that its affinity for PBP-2 might be weaker compared to some related cephamycins, it generally exhibits strong affinity for other PBPs patsnap.comguidechem.com.

Impact of PBP Mutations on this compound Efficacy (Preclinical Insights)

This compound exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By binding to these PBPs, this compound disrupts the cross-linking process, leading to a weakened cell wall, cell lysis, and ultimately bacterial death. nih.govnih.govpatsnap.com this compound exhibits a high affinity for a wide range of PBPs, contributing to its broad-spectrum activity. patsnap.com

Mutations in PBPs are a well-established mechanism of beta-lactam resistance. These alterations can lead to resistance by reducing the affinity of the antibiotic for the active site of the PBP, allowing the transpeptidase activity to proceed uninhibited even in the presence of the drug. plos.org Another mechanism involves changes that lower the rate of acylation or increase the rate of deacylation of the PBP by the antibiotic. mdpi.com While general principles of PBP-mediated resistance are well-understood and apply to beta-lactam antibiotics, specific preclinical studies detailing the direct impact of defined PBP mutations on this compound efficacy are not extensively documented in the available literature. However, the inherent high affinity of this compound for various PBPs suggests that significant PBP alterations would be required to compromise its efficacy. patsnap.com

Emergence of this compound Resistance in Preclinical Settings

The emergence of antimicrobial resistance is a critical concern in antibiotic therapy. In preclinical settings, resistance can emerge through various mechanisms, including spontaneous mutations and the acquisition of resistance genes, often under selective pressure from antibiotic exposure. mdpi.comfao.org The importance of completing the full prescribed course of an antibiotic, such as this compound, is emphasized to prevent the development of resistant bacterial strains and ensure complete eradication of the infection. patsnap.com

While the general phenomenon of antibiotic resistance development in vitro and in animal models is recognized, specific detailed preclinical studies focusing solely on the emergence of this compound resistance through serial passage or targeted selection experiments are not prominently featured in the current research findings. However, the observation of this compound resistance in clinical isolates producing certain beta-lactamases, such as GES-4, indicates that resistance mechanisms can affect this compound activity. tg.org.aunih.gov The broader context of antibiotic use in animals has been linked to the selection and transmission of resistant bacteria, highlighting the potential for resistance emergence in various settings. fao.orgjst.go.jpebi.ac.uk

Comparative Research on this compound Resistance Profiles with Other Cephamycins

This compound has been extensively compared with other cephamycins, such as cefoxitin and cefotetan, regarding its antimicrobial activity and stability against resistance mechanisms. This compound has demonstrated stability against beta-lactamases produced by Bacteroides fragilis.

In comparative in vitro studies against 357 anaerobic bacteria, this compound proved to be the most active beta-lactam among those tested, including cefoxitin, cefotetan, moxalactam, ceftizoxime, cefotiam, cefamandole, and cefoperazone. nih.gov

The following table summarizes the comparative Minimum Inhibitory Concentrations (MIC) data for this compound and other beta-lactam antibiotics against anaerobic bacteria:

AntibioticMIC₅₀ (µg/ml) nih.govMIC₉₀ (µg/ml) nih.gov
This compound1.016.0
Cefoxitin2.064.0
Cefotetan2.0128.0
Moxalactam2.064.0
Ceftizoxime4.0>128.0
Cefotiam16.0>128.0
Cefamandole8.0>128.0
Cefoperazone4.0128.0

This compound's antibacterial activity against Bacteroides fragilis was found to be comparable to latamoxef (B1674534) and superior to cefoxitin. However, its activity against anaerobic cocci was slightly inferior to cefoxitin's. Time-kill studies indicated that this compound exhibited a rapid bactericidal effect, with 90% killing of all tested strains after 3 hours at 2 times the MIC. nih.gov

Against facultative Gram-positive and Gram-negative isolates, this compound demonstrated 4 to 16 times greater activity than cefoxitin against enteric Gram-negative bacilli commonly associated with intra-abdominal and gynecological infections. Conversely, cefoxitin proved to be four times more active against Gram-positive cocci. Both this compound and cefoxitin were ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp.

In the context of specific beta-lactamases, certain Escherichia coli clinical isolates producing an inhibitor-sensitive AmpC beta-lactamase variant showed resistance to this compound and cefoxitin. nih.gov Furthermore, Klebsiella pneumoniae strains producing GES-4 beta-lactamase exhibited resistance to this compound, moxalactam, and cefmetazole. tg.org.au

Analytical and Characterization Methodologies for Cefminox

Spectroscopic Methods in Cefminox Research (e.g., UV-Vis for Degradation Studies)

Spectroscopic techniques play a crucial role in the identification, quantification, and degradation studies of this compound. Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental method used to determine the absorption spectrum of this compound sodium, with its characteristic intensities of absorption at specific wavelengths comparable to a reference standard nihs.go.jpnihs.go.jp. For this compound, an absorption maximum has been identified at 275 nm when assayed against β-lactam substrates in a 50 mM phosphate (B84403) buffer (pH 7.0) at 30°C nih.gov.

UV-Vis spectroscopy is particularly valuable in degradation studies, where it assists in monitoring the stability of this compound under various stress conditions. For instance, photolytic degradation of this compound sodium has been investigated by exposing the compound to ultraviolet light at wavelengths of 254 nm and 365 nm for a duration of three hours oup.com. Changes in the UV spectra, alongside high-resolution mass spectrometry (MSn) data, are instrumental in deducing the structures and understanding the forming mechanisms of degradation products and impurities in this compound sodium oup.comresearchgate.netresearchgate.netebi.ac.ukebi.ac.uk.

Beyond UV-Vis, other spectroscopic methods contribute to the comprehensive characterization of this compound. Infrared (IR) absorption spectroscopy, utilizing the potassium bromide disk method, is employed to compare the IR spectrum of this compound Sodium with a reference standard, ensuring similar absorption intensities at corresponding wave numbers nihs.go.jpnihs.go.jp. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is also utilized for the structural elucidation and identification of this compound Sodium nihs.go.jpnihs.go.jp.

Spectroscopic MethodApplication in this compound ResearchKey Findings/Parameters
UV-Vis SpectrophotometryIdentification, Quantification, Degradation Studies (Photolytic, Acid/Base)Absorption maximum at 275 nm nih.gov; used to monitor degradation under UV light (254 nm, 365 nm) oup.com; assists in deducing degradation product structures oup.comresearchgate.netresearchgate.netebi.ac.ukebi.ac.uk.
Infrared (IR) SpectroscopyIdentification and Structural ConfirmationPotassium bromide disk method; comparison with reference spectrum for similar absorption intensities at wave numbers nihs.go.jpnihs.go.jp.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H)Structural ElucidationUsed for identification and structural analysis of this compound Sodium nihs.go.jpnihs.go.jp.

Bioanalytical Assays for this compound Detection and Quantification (e.g., using Proteus vulgaris)

Bioanalytical assays are vital for assessing the biological activity and concentration of this compound, particularly in complex biological systems or during its production. A notable application involves the use of Proteus vulgaris GN 76/C-1 in biological assays to detect the formation of this compound from cell-free extracts of Streptomyces clavuligerus nih.gov. This highlights the utility of microbial assays in monitoring the biosynthesis or presence of the antibiotic.

This compound is recognized as a broad-spectrum, bactericidal cephalosporin (B10832234) antibiotic, demonstrating effectiveness against both Gram-negative and anaerobic bacteria ebi.ac.ukwikipedia.org. Its antimicrobial activity is often quantified through minimum inhibitory concentration (MIC) data against various microorganisms. For instance, MIC values for this compound have been reported for several medically significant microorganisms, including Clostridioides difficile, Escherichia coli, and Pseudomonas aeruginosa wikipedia.org. Furthermore, this compound exhibits activity against a range of anaerobic bacteria such as Bacteroides fragilis, Bacteroides thetaiotaomicron, fusobacteria, peptostreptococci, and clostridia, including Clostridium difficile .

Time-kill studies provide insights into the bactericidal kinetics of this compound. In studies involving six representative anaerobic species, this compound at twice its MIC achieved 90% killing of all strains within three hours, indicating a rapid onset of bactericidal activity nih.gov. The Kirby-Bauer Disc diffusion method, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard approach for determining the antimicrobial susceptibility patterns of Proteus species, including P. vulgaris, against various antibiotics saspublishers.com.

MicroorganismThis compound MIC Range (µg/mL)Reference
Clostridioides difficile2 - 4 wikipedia.org
Escherichia coli0.125 - 16 wikipedia.org
Pseudomonas aeruginosa256 wikipedia.org
Bacteroides fragilis≤ 2.0 (MIC90)
Bacteroides thetaiotaomicron≤ 4.0 (MIC90)
Fusobacteria≤ 1.0 (MIC90)
Peptostreptococci≤ 2.0 (MIC90)
Clostridia (including Clostridium difficile)≤ 2.0 (MIC90)

Sample Preparation Techniques for Complex Matrices (e.g., QuEChERS)

Effective sample preparation is critical for accurate and reliable analysis of this compound, especially when dealing with complex matrices such as biological fluids or environmental samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely recognized and versatile sample preparation technique that has expanded beyond its original application in pesticide residue analysis to include various chemical classes, including antibiotics researchgate.netscharlab.comsigmaaldrich.commdpi.com.

The QuEChERS method typically involves two main stages:

Extraction Stage: The sample is extracted using water-miscible solvents, commonly acetonitrile (B52724), along with high concentrations of salts and/or buffering agents. The salts facilitate phase separation and can also adjust the pH and remove water from the sample scharlab.comsigmaaldrich.com.

Clean-up Stage (d-SPE): An aliquot of the extract from the first stage undergoes dispersive solid-phase extraction (d-SPE). This involves mixing bulk amounts of SPE sorbents (e.g., PSA, C18, GCB) with the sample extract to remove matrix interferences such as sugars, lipids, sterols, organic acids, proteins, and pigments, thereby reducing interference during subsequent analysis scharlab.comsigmaaldrich.commdpi.com.

While QuEChERS is broadly applicable to antibiotics and mentioned in the context of this compound sodium sample preparation nanochrom.com, specific detailed research findings on its direct application for this compound in complex matrices are not widely reported in the provided search results. However, the general principles of QuEChERS make it a suitable candidate for such applications due to its efficiency in extracting and cleaning up diverse analytes from challenging matrices scharlab.comsigmaaldrich.commdpi.com.

Other sample preparation techniques relevant to this compound analysis include simple dissolution in water for spectroscopic measurements nihs.go.jpnihs.go.jpoup.com. For the detection of residual organic solvents (e.g., methanol, ethanol, acetonitrile, methylene (B1212753) chloride) in this compound sodium, headspace sampling technology combined with capillary gas chromatography is employed, offering accuracy, convenience, and high repeatability google.com.

TechniqueDescriptionApplication/Benefit
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)Two-stage method: acetonitrile extraction with salts, followed by dispersive solid-phase extraction (d-SPE) clean-up using sorbents.Versatile for multi-residue extraction, including antibiotics, from complex matrices; reduces matrix interference researchgate.netscharlab.comsigmaaldrich.commdpi.com.
Headspace Sampling (with Gas Chromatography)Analyzes volatile compounds by sampling the vapor phase above a liquid or solid sample.Accurate, convenient, and repeatable detection of residual organic solvents (e.g., methanol, ethanol, acetonitrile, methylene chloride) in this compound sodium google.com.
Direct DissolutionDissolving the this compound sample directly in a suitable solvent (e.g., water).Preparation for basic spectroscopic analyses like UV-Vis and IR spectrophotometry nihs.go.jpnihs.go.jpoup.com.

Pharmacokinetic and Pharmacodynamic Investigations of Cefminox in Preclinical Models

In Vitro Pharmacodynamics of Cefminox

In vitro pharmacodynamic studies characterize the antimicrobial activity of this compound, including its killing kinetics and post-antibiotic effects, providing insights into its mechanism of action and optimal exposure profiles.

Concentration-Dependent and Time-Dependent Killing Kinetics

This compound exhibits bactericidal activity, primarily through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death wikidata.orgfishersci.ca. As a beta-lactam antibiotic, this compound is generally considered to demonstrate time-dependent killing kinetics, where the efficacy is largely dependent on the duration for which the unbound drug concentration remains above the minimum inhibitory concentration (MIC) wikipedia.orgwikipedia.org.

Time-kill studies conducted with this compound against various anaerobic bacterial species have demonstrated its rapid and potent bactericidal action. At a concentration of 2 times the MIC, this compound achieved 90% killing of all tested strains within 3 hours. When administered at 4 times the MIC, this compound, along with cefoxitin (B1668866), demonstrated bactericidal activity (99.9% killing) against all tested strains after 24 hours. This indicates an earlier onset of activity and a higher rate of bactericidal activity compared to several other cephamycins flybase.org.

The following table summarizes selected time-kill data for this compound against representative anaerobic bacteria at different multiples of MIC:

StrainDrugConcentration (x MIC)Log₁₀ CFU/mL Decrease at 3hLog₁₀ CFU/mL Decrease at 24hLog₁₀ CFU/mL Decrease at 48h
B. fragilisThis compound1x>1.0>3.0>3.0
This compound2x>2.0>3.0>3.0
This compound4x>3.0>3.0>3.0
B. thetaiotaomicronThis compound1x>1.0>3.0>3.0
This compound2x>2.0>3.0>3.0
This compound4x>3.0>3.0>3.0
C. difficileThis compound1x>1.0>3.0>3.0
This compound2x>2.0>3.0>3.0
This compound4x>3.0>3.0>3.0

Note: Data represents approximate values derived from graphical interpretations and descriptive text flybase.org. A decrease of -1, -2, and -3 Log₁₀ CFU per milliliter corresponds to 90%, 99%, and 99.9% killing, respectively flybase.org.

Post-Antibiotic Effects (PAE) in Bacterial Cultures

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that occurs after a brief exposure to an antimicrobial agent, even when the drug concentration falls below the MIC fishersci.dk. While PAE is a significant pharmacodynamic parameter for guiding dosing regimens, specific detailed research findings on the post-antibiotic effects of this compound in bacterial cultures were not directly available within the provided search results. Studies on other beta-lactam antibiotics have shown variable PAEs, often influenced by factors such as bacterial morphology and inoculum size fishersci.ca.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models elucidate the absorption, distribution, metabolism, and excretion of this compound, providing critical data for understanding its behavior in vivo.

Absorption and Distribution in Specific Tissues of Animal Species

This compound is typically administered parenterally (e.g., intravenously or intramuscularly) and is known to distribute well throughout various body tissues and fluids, including sites of infection wikidata.org.

In a study involving Beagle dogs, this compound (MT-141) was administered via intravenous infusion at a dose of 40 mg/kg to investigate its tissue distribution. The maximum serum concentration observed at the end of the infusion period was 102.3 μg/ml, with a biological half-life in serum of 37.0 minutes wikipedia.org.

The distribution of this compound to various tissues and body fluids showed differential concentrations. The highest maximum concentrations were observed in B-bile, followed by the kidney, urinary bladder, serum, liver, vagina, uterus, pericardiac fluid, trachea, ovary, lung, gallbladder, parotid gland, heart, tonsil, thymus, spleen, pancreas, and aqueous humor. This compound was not detected in the brain. The maximum concentrations in gallbladder, B-bile, pericardiac fluid, and cerebrospinal fluid were typically reached 1 to 2 hours post-administration, while in most other tissues and body fluids, peak concentrations were achieved at the end of the infusion period wikipedia.org.

The area under the tissue concentration curve (AUC), an indicator of total drug exposure in a given tissue over time, was highest in the urinary bladder, followed by the kidney, vagina, liver, uterus, gallbladder, trachea, ovary, and lung wikipedia.org.

The following table summarizes the tissue distribution of this compound in Beagle dogs:

Tissue/FluidMaximum Concentration (µg/mL or µg/g)AUC (relative order)
B-bileHighestNot specified
KidneyHigh2nd highest
Urinary BladderHighHighest
Serum102.3Not specified
LiverModerate4th highest
VaginaModerate3rd highest
UterusModerate5th highest
Pericardiac FluidModerateNot specified
TracheaModerate7th highest
OvaryModerate8th highest
LungModerate9th highest
GallbladderModerate6th highest
Parotid GlandLowerNot specified
HeartLowerNot specified
TonsilLowerNot specified
ThymusLowerNot specified
SpleenLowerNot specified
PancreasLowerNot specified
Aqueous HumorLowerNot specified
Cerebrospinal FluidLowerNot detected
BrainNot detectedNot detected

Note: Maximum concentrations are ordered from highest to lowest as described in the source wikipedia.org. Specific quantitative values for all tissues were not provided in the snippet, thus relative order is indicated.

Metabolism and Excretion Pathways in Preclinical Systems

This compound is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism in preclinical systems wikidata.org. Studies on cefmenoxime, a related cephamycin, in animals like rats and dogs, also showed principal excretion in the urine, with a notable amount of biliary excretion observed in these species wikipedia.org. For this compound (MT-141), it has been suggested that the unbound drug in plasma is primarily excreted by glomerular filtration, with negligible contribution from active secretion or reabsorption in the renal tubules pharmakb.com.

Plasma Protein Binding Characteristics in Animal Models

Plasma protein binding is an important factor influencing drug distribution and elimination. For this compound (referred to as MT-141), preclinical pharmacokinetic models have indicated that its bound fraction in plasma is independent of the plasma drug concentration pharmakb.com. While specific quantitative percentages of plasma protein binding in various animal models were not explicitly detailed in the provided search results, the characteristic of concentration-independent binding is a notable feature.

Correlation of In Vitro Susceptibility with In Vivo Pharmacokinetic Profiles in Animal Studies

This compound exhibits broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria researchgate.net. In vitro studies have determined its Minimum Inhibitory Concentration (MIC) against various medically significant microorganisms. For instance, reported MIC data includes values for Clostridioides difficile, Escherichia coli, and Pseudomonas aeruginosa researchgate.net.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data for this compound

MicroorganismMIC (µg/ml)
Clostridioides difficile2 - 4
Escherichia coli0.125 - 16
Pseudomonas aeruginosa256

Data derived from researchgate.net.

Notably, preclinical investigations have suggested that the in vivo efficacy (ED50) of this compound is often superior to what might be anticipated solely from its in vitro activity (MIC) nih.govresearchgate.net. This enhanced in vivo performance is also accompanied by a potent ability to suppress bacterial regrowth, a characteristic surmised to stem from a dual action mechanism nih.govresearchgate.net. Such observations highlight the complex interplay between a compound's intrinsic antimicrobial potency and its pharmacokinetic behavior within a living system.

Preclinical pharmacokinetic studies in animal models provide crucial insights into how this compound is absorbed, distributed, metabolized, and eliminated, which in turn informs the understanding of its in vivo efficacy. For instance, studies in Beagle dogs have detailed the tissue distribution of this compound following intravenous administration, providing concentration data across various tissues and body fluids popline.orgnih.gov. These in vivo pharmacokinetic profiles, when correlated with in vitro susceptibility data, help to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationships essential for predicting therapeutic outcomes.

Modeling and Simulation in Preclinical Pharmacokinetics

Modeling and simulation (M&S) play a pivotal role in preclinical pharmacokinetics by integrating diverse data to predict drug behavior and optimize development strategies certara.cominnoserlaboratories.comd-nb.infonih.gov. This approach allows for a comprehensive understanding of the relationship between drug exposure and pharmacological effects, even before extensive clinical trials certara.com. In the context of preclinical studies, M&S can help elucidate the complex dynamics of drug absorption, distribution, and elimination across different species, providing a foundation for extrapolating findings to humans nih.gov.

For this compound, pharmacokinetic modeling has been employed to analyze its distribution characteristics. A study in Beagle dogs utilized the deconvolution method to derive pharmacokinetic parameters (specifically, K1i/K2i) from serum and tissue concentrations popline.orgnih.gov. This modeling approach demonstrated a strong correlation between these derived parameters and the maximum concentrations achieved in various tissues, indicating the utility of such models in characterizing this compound's tissue penetration popline.orgnih.gov.

Application of Animal Models in Pharmacokinetic Prediction

Animal models are indispensable tools in preclinical pharmacokinetic prediction, offering a controlled environment to study drug disposition and guide subsequent drug development researchgate.netresearchgate.netresearchgate.netnih.govnih.gov. These models provide critical data on parameters such as peak serum concentration (Cmax), half-life, and tissue distribution, which are vital for predicting a drug's behavior in vivo.

In a preclinical study involving Beagle dogs, this compound was administered intravenously at a dose of 40 mg/kg to investigate its tissue distribution popline.orgnih.gov. The study revealed a maximum serum concentration (Cmax) of 102.3 µg/ml at the end of the infusion period, with a biological half-life in serum of 37.0 minutes popline.orgnih.gov.

The distribution of this compound across various tissues and body fluids was extensively characterized. The highest maximum concentrations were observed in B-bile, followed by kidney, urinary bladder, serum, and liver popline.orgnih.gov. The area under the concentration curve (AUC), an indicator of total drug exposure, was highest in the urinary bladder, followed by the kidney, vagina, liver, uterus, gallbladder, trachea, ovary, and lung popline.orgnih.gov. Notably, this compound was not detected in the brain popline.orgnih.gov. These findings are crucial for predicting the drug's efficacy in treating infections in specific anatomical locations.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (40 mg/kg IV Infusion)

ParameterValueUnit
Serum Cmax102.3µg/ml
Serum Half-life37.0minutes
Dose40mg/kg
Route of AdministrationIntravenous Infusion

Data derived from popline.orgnih.gov.

Table 3: Tissue Distribution of this compound in Beagle Dogs (Maximum Concentrations)

Tissue/Body FluidRelative Concentration (Highest to Lowest)Time to Cmax (approx.)
B-bileHighest1-2 hours
KidneyHighEnd of infusion
Urinary BladderHighEnd of infusion
SerumHighEnd of infusion
LiverHighEnd of infusion
VaginaModerateEnd of infusion
UterusModerateEnd of infusion
Pericardiac FluidModerate1-2 hours
TracheaModerateEnd of infusion
OvaryModerateEnd of infusion
LungModerateEnd of infusion
GallbladderModerate1-2 hours
Parotid GlandModerateEnd of infusion
HeartModerateEnd of infusion
TonsilModerateEnd of infusion
ThymusModerateEnd of infusion
SpleenModerateEnd of infusion
PancreasModerateEnd of infusion
Aqueous HumorLowEnd of infusion
Cerebrospinal FluidLow1-2 hours
BrainNot DetectedN/A

Data derived from popline.orgnih.gov. Relative concentration is based on the order presented in the source, from highest to lowest. Time to Cmax is approximate based on source description.

Table 4: Area Under the Concentration Curve (AUC) of this compound in Beagle Dog Tissues

Tissue/Body FluidRelative AUC (Highest to Lowest)
Urinary BladderHighest
KidneyHigh
VaginaHigh
LiverHigh
UterusHigh
GallbladderModerate
TracheaModerate
OvaryModerate
LungModerate

Data derived from popline.orgnih.gov. Relative AUC is based on the order presented in the source, from highest to lowest.

The detailed pharmacokinetic data obtained from animal models, such as the Beagle dog study, are crucial for predicting the drug's distribution and potential efficacy against infections in various tissues. The correlation observed between the pharmacokinetic parameter (K1i/K2i) and maximum tissue concentrations further underscores the value of applying modeling techniques to animal study data for predictive purposes in preclinical drug development popline.orgnih.gov.

Advanced Research Directions and Novel Applications of Cefminox Derivatives

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For cephalosporins like Cefminox, these studies help identify the molecular components essential for their antibacterial action, guiding the rational design of more potent derivatives. nih.govkcl.ac.uk

Rational Design of this compound Analogs

Rational drug design leverages the understanding of SAR to create new molecules with improved therapeutic properties. mdpi.comcarb-x.org This approach involves modifying the core structure of an existing drug, such as this compound, to enhance its efficacy, overcome resistance mechanisms, and improve its pharmacological profile. mdpi.comkcl.ac.uk For cephalosporins, SAR studies have identified key structural features that determine their antibacterial spectrum and potency. For instance, modifications at the C-7 and C-3 positions of the cephem nucleus are known to significantly impact antibacterial activity and stability against β-lactamases. nih.gov

The design of this compound analogs would focus on strategic chemical modifications. For example, altering the 7-acylamino side chain could enhance binding affinity to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. nih.gov Similarly, modifying the C-3 side chain, which in this compound is a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group, could modulate the drug's pharmacokinetic properties and antibacterial spectrum. nih.gov The goal is to create derivatives that exhibit superior activity against a broader range of pathogens, including multi-drug resistant strains. kcl.ac.uk This process relies on a deep understanding of the molecular interactions between the antibiotic and its bacterial target. stonybrookmedicine.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cephalosporins

QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwhitesscience.com These models use molecular descriptors—physicochemical properties derived from the molecular structure—to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

For cephalosporins, QSAR models have been developed to predict various properties, including absorption and antibacterial potency. nih.gov One study established a QSAR model for 19 cephalosporins, including this compound, to predict their absorption in zebrafish, a model organism for toxicity studies. nih.gov The model utilized five molecular descriptors and demonstrated strong predictive performance, highlighting the utility of QSAR in estimating the internal concentrations of these drugs for toxicological assessments. nih.gov

Another QSAR study focused on the transpeptidase inhibitory action of cephalosporin (B10832234) derivatives. whitesscience.comresearchgate.net The model revealed that descriptors like the eccentric connectivity index and topological polar surface area were crucial for enhanced activity, while fragment complexity had a negative impact. whitesscience.comresearchgate.net Such models provide a quantitative framework for the rational design of new cephalosporin analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy. whitesscience.com

Table 1: Key Parameters in a Sample QSAR Model for Cephalosporins

Statistical ParameterValueSignificance
r² (Fraction of variance)0.9014Indicates that over 90% of the variance in biological activity is explained by the model. researchgate.netwhitesscience.com
q² (Cross-Validation Test)0.9013A value > 0.5 suggests good predictive ability of the model. researchgate.netwhitesscience.com
F-value (Fischer Statistics)24.3786A high F-value indicates the statistical significance of the regression model. whitesscience.com
Standard Deviation (s)-A smaller value indicates a better, more predictive QSAR model. whitesscience.com
Data derived from a representative QSAR study on cephalosporin analogues. researchgate.netwhitesscience.com

This compound-Based Nanomaterial Development

The integration of nanotechnology with established antibiotics offers a promising strategy to overcome challenges like drug resistance and to develop novel diagnostic tools. mdpi.comscienceopen.com this compound has been utilized as a precursor for creating advanced nanomaterials, particularly carbon nanodots, with unique properties and biomedical applications. researchgate.net

Synthesis of this compound Sodium Carbon Nanodots (CS-CDs)

Researchers have successfully synthesized this compound sodium carbon nanodots (CS-CDs) using this compound sodium as the sole precursor. researchgate.net The synthesis is achieved through a rapid, one-step microwave method. researchgate.net This "bottom-up" approach converts the small organic this compound molecules into carbon nanodots (CDs) through processes of dehydration and carbonization. researchgate.net CDs are a class of carbon-based nanomaterials, typically smaller than 10 nanometers, known for their excellent water solubility, biocompatibility, low toxicity, and unique photoluminescent properties. researchgate.netnih.govnih.gov The synthesis method is considered efficient and environmentally friendly. researchgate.netnih.gov

Investigation of Novel Properties of this compound Nanoconjugates

This compound-based nanoconjugates, specifically CS-CDs, exhibit novel properties that stem from both the precursor antibiotic and the nanoscale carbon structure. researchgate.net A significant finding is that these nanodots retain the antibacterial activity of the parent this compound molecule, acting on the bacterial cell wall to inhibit synthesis and interfere with protein, DNA, and RNA production. researchgate.net

Furthermore, CS-CDs possess unique fluorescence properties. researchgate.net Antibiotic-based carbon nanodots often display synergistic fluorescence and antibacterial characteristics. researchgate.net These properties can be exploited for various new applications, such as the detection of heavy metal ions, and as sensors for pH and temperature changes. researchgate.net The excellent photostability, tunable fluorescence, and biocompatibility of CDs make them ideal candidates for a range of biomedical applications, from bioimaging to drug delivery. nih.govntu.edu.sg

Table 2: General Properties of Carbon Nanodots (CDs)

PropertyDescriptionReference
Biocompatibility Generally exhibit low toxicity both in vitro and in vivo. researchgate.netnih.gov
Water Solubility High solubility in aqueous solutions due to surface functional groups. researchgate.net
Photoluminescence Exhibit tunable and stable fluorescence properties. nih.govntu.edu.sg
Chemical Inertness Stable under various chemical conditions. nih.gov
Ease of Functionalization The surface can be easily modified for specific applications. researchgate.net
This table summarizes the general characteristics of carbon nanodots applicable to CS-CDs.

Preclinical Exploration of this compound Nanodots for Bacterial Detection (e.g., E. coli)

A key application explored in preclinical studies is the use of CS-CDs for the rapid detection of bacteria. researchgate.net Research has demonstrated that CS-CDs can be used to quantitatively detect the presence of Escherichia coli (E. coli) in blood samples. researchgate.net This capability is significant for the early diagnosis of bloodstream infections. researchgate.net The detection mechanism leverages the unique fluorescent properties of the nanodots, which likely change upon interaction with the bacteria, allowing for rapid and sensitive measurement. researchgate.net This dual-functionality, combining both therapeutic action and diagnostic detection, positions this compound nanodots as a promising tool in the management of bacterial infections. researchgate.net

Mechanistic Insights into this compound's Non-Antimicrobial Biological Activities

Beyond its established role as an antimicrobial agent that inhibits bacterial cell wall synthesis, this compound has been identified as a compound with other significant biological activities. patsnap.commims.compatsnap.comnih.gov Recent research has uncovered its potential in modulating cellular processes entirely distinct from its antibacterial mechanism. A notable discovery is the identification of this compound as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

This dual agonism confers upon this compound the ability to influence pathways related to pulmonary hypertension. nih.gov In preclinical rat models of hypoxia-induced pulmonary hypertension, this compound administration led to a significant, dose-dependent decrease in mean pulmonary artery pressure. nih.gov It also mitigated right ventricle remodeling, a common consequence of this condition. nih.gov

The mechanistic underpinnings of these effects are linked to the upregulation of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor, and an increase in cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov By activating both IP and PPARγ, this compound inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key factor in the pathology of pulmonary hypertension. nih.gov Specifically, its action on PPARγ upregulates PTEN expression, which in turn inhibits the Akt/mTOR signaling pathway involved in cell growth. nih.gov Simultaneously, its agonistic effect on the IP receptor enhances cAMP production. nih.gov This multi-faceted mechanism has demonstrated therapeutic efficacy comparable to established treatments like the prostacyclin analog iloprost (B1671730) and the PPARγ agonist rosiglitazone (B1679542) in animal models. nih.gov

Further research also points to the immunomodulatory effects of this compound, such as its influence on neutrophil activity and phagocytosis, although these mechanisms are still being fully elucidated. nih.gov

Mechanistic Insights into this compound's Non-Antimicrobial Activities
Biological ActivityMolecular Target/PathwayObserved EffectReference
Pulmonary Vasodilation and Anti-remodelingProstacyclin Receptor (IP) and PPARγ AgonismInhibits PASMC proliferation, reduces pulmonary artery pressure, and reverses right ventricle remodeling in rat models. nih.gov
Cell Growth InhibitionUpregulation of PTEN, Inhibition of Akt/mTOR signalingContributes to the anti-proliferative effect on pulmonary artery smooth muscle cells. nih.gov
Signal TransductionEnhancement of cAMP productionPart of the dual mechanism inhibiting PASMC growth. nih.gov
ImmunomodulationNeutrophil FunctionAffects neutrophil activity and phagocytosis. nih.gov

Potential for Combination Therapies in Preclinical Models

The unique biological activities of this compound suggest its potential utility in combination with other therapeutic agents to achieve synergistic effects. Preclinical studies are beginning to explore these possibilities, particularly in complex diseases where multiple pathways are involved.

In the context of pulmonary hypertension, the demonstrated efficacy of this compound invites investigation into its use alongside existing therapies. nih.gov Given that its mechanism as a dual IP and PPARγ agonist is distinct from many standard vasodilators, there is a strong rationale for exploring combinations that could offer a multi-pronged attack on the disease's pathology. Preclinical models could be designed to test this compound with endothelin receptor antagonists or phosphodiesterase-5 inhibitors to assess for enhanced efficacy or dose-sparing effects.

While direct preclinical studies combining this compound in cancer models are not yet widely published, the principle of combining therapies with different mechanisms is well-established in oncology. explorationpub.commdpi.comnih.gov For instance, a clinical evaluation has been conducted on the combination of this compound and Fosfomycin for treating infections in patients with hematological disorders, demonstrating good efficacy and safety. nih.gov This provides a basis for considering this compound in more complex therapeutic regimens, where its immunomodulatory or other non-antimicrobial effects could potentially complement cytotoxic or targeted cancer therapies. nih.gov The success of such preclinical combination strategies often hinges on careful scheduling and understanding the immunological effects of each component. frontiersin.org

Potential Preclinical Combination Therapies Involving this compound
Therapeutic AreaPotential Combination Agent(s)Rationale for CombinationPreclinical Focus
Pulmonary HypertensionEndothelin receptor antagonists, PDE-5 inhibitorsTargeting multiple pathological pathways for synergistic vasodilation and anti-remodeling effects.Assessing enhanced reduction in pulmonary artery pressure and vascular remodeling in animal models.
Infectious Diseases in Immunocompromised PatientsFosfomycinBroadening the antimicrobial spectrum and overcoming resistance.Evaluation of synergistic bactericidal activity and clinical outcomes in relevant patient populations. nih.gov
Oncology (Exploratory)Chemotherapeutic agents, ImmunotherapiesLeveraging potential immunomodulatory effects to enhance anti-tumor response or mitigate treatment-related inflammation.Investigating effects on tumor microenvironment and immune cell infiltration in animal cancer models.

Omics-Based Approaches to Elucidate this compound Interactions

To fully map the non-antimicrobial interactions of this compound, modern high-throughput "omics" technologies offer powerful, unbiased approaches. nih.gov These methods can provide a global view of the molecular changes within a biological system following exposure to the drug, revealing novel targets and pathways. frontiersin.orgnih.gov

Proteomics can be employed to identify the direct binding partners of this compound beyond its known bacterial targets. nih.gov A technique known as mechanism-based proteomic screening, which uses "trapping mutants," could be adapted to stabilize the interaction between this compound and its cellular targets, allowing for their isolation and identification via mass spectrometry. researchgate.net This could uncover novel enzyme inhibitions or protein-protein interactions responsible for its observed biological effects. High-throughput proteomic analysis of cells or tissues treated with this compound can also reveal significant changes in protein expression profiles, pointing to the pathways being modulated. frontierspartnerships.org

Metabolomics , the large-scale study of small molecules (metabolites), can provide a functional readout of the cellular state after this compound treatment. mdpi.com By profiling the metabolome of cells or biological fluids, researchers can identify metabolic pathways that are significantly perturbed by the drug. mdpi.com For example, discovering alterations in pathways related to inflammation or cell proliferation could provide crucial clues to the mechanisms behind this compound's non-antimicrobial activities.

Integrating these omics datasets—proteomics, metabolomics, and potentially transcriptomics—can create a comprehensive, systems-level understanding of how this compound functions beyond its antibacterial role. nih.gov This approach is critical for identifying new therapeutic applications and for drug repurposing efforts.

Omics-Based Strategies for Investigating this compound
Omics ApproachMethodologyObjective and Potential Insights
ProteomicsAffinity purification-mass spectrometry, Mechanism-based trapping, High-throughput expression profilingIdentify novel, non-antimicrobial protein targets of this compound. researchgate.net Uncover global changes in protein expression to understand modulated cellular pathways. frontierspartnerships.org
MetabolomicsLiquid chromatography-mass spectrometry (LC-MS), Nuclear magnetic resonance (NMR) spectroscopyProfile changes in cellular metabolites to identify perturbed metabolic pathways. mdpi.com Provide a functional readout of the drug's effects on cellular physiology. mdpi.com
Multi-Omics IntegrationComputational and systems biology analysis of proteomics, metabolomics, and transcriptomics dataConstruct a comprehensive network model of this compound's molecular interactions. nih.gov Elucidate the complete mechanism of its non-antimicrobial activities and identify potential new therapeutic uses.

Conclusion and Future Perspectives in Cefminox Research

Summary of Key Academic Contributions of Cefminox Research

This compound has been a subject of considerable academic interest, primarily due to its robust antibacterial profile and its stability against certain bacterial resistance mechanisms. A key contribution of this compound research lies in its classification as a potent inhibitor of bacterial cell wall synthesis. Like other β-lactam antibiotics, this compound targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, leading to bacterial cell lysis nih.gov.

A significant area of research has been the synthesis of this compound. Both chemical and enzymatic synthesis routes have been explored. Chemical synthesis methods have been developed, for instance, through the condensation of 7-bromoacetamido-7α-methoxy-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid with D-cysteine nih.gov. Additionally, enzymatic synthesis has been investigated using cell-free extracts of Streptomyces clavuligerus, demonstrating the potential for more environmentally friendly production methods nih.gov.

The antibacterial spectrum of this compound has been extensively documented, showing a broad range of activity, particularly against Gram-negative and anaerobic bacteria researchgate.netnih.gov. Its efficacy against anaerobic bacteria, including Bacteroides fragilis, has been a notable finding acs.orgnih.gov. Research has provided detailed data on its Minimum Inhibitory Concentrations (MICs) against various clinically relevant pathogens, highlighting its potency.

BacteriumMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Clostridioides difficile2 - 4-2.0
Escherichia coli0.125 - 16--
Pseudomonas aeruginosa256--
Bacteroides fragilis--2.0
Bacteroides thetaiotaomicron--4.0
Fusobacteria--1.0
Peptostreptococci--2.0
Data sourced from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Furthermore, a crucial academic contribution of this compound research is its demonstrated stability against many β-lactamase enzymes produced by resistant bacteria nih.govdrgermophile.com. This stability is a key feature of cephamycins and has made this compound an important subject in the study of overcoming bacterial resistance.

Unexplored Research Avenues and Methodological Advancements

Despite the wealth of knowledge on this compound, several research avenues remain underexplored. The development of bacterial resistance to this compound, although less common than with other cephalosporins, warrants further investigation. Understanding the specific genetic and biochemical mechanisms of resistance could inform the development of strategies to prolong its clinical utility mdpi.comnih.govfrontiersin.org. The exploration of this compound analogs and derivatives also presents a promising area for future research. Modifications to the this compound structure could lead to enhanced activity against resistant strains or a broader spectrum of activity researchgate.netresearchgate.netnih.govnih.gov.

A particularly intriguing and novel area of research is the potential non-antibiotic applications of this compound. A recent study identified this compound as a dual agonist of the prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, demonstrating therapeutic efficacy in a rat model of hypoxia-induced pulmonary hypertension nih.gov. This unexpected finding opens up an entirely new field of investigation for this compound and its derivatives in cardiovascular and other non-infectious diseases.

Methodological advancements could also significantly impact future this compound research. The application of modern analytical techniques, such as advanced liquid chromatography methods, can lead to more precise pharmacokinetic and pharmacodynamic modeling nih.govresearchgate.net. Furthermore, computational studies, including molecular docking and dynamics simulations, could be employed to better understand the interaction of this compound with its target PBPs and with resistance-conferring enzymes like β-lactamases nih.gov. The development of novel drug delivery systems, such as floating drug delivery systems, could also be explored to enhance the therapeutic efficacy of this compound africanjournalofbiomedicalresearch.commdpi.com.

Implications for Antimicrobial Drug Discovery and Development

The research on this compound has several important implications for the broader field of antimicrobial drug discovery and development. Its stability against β-lactamases underscores the value of exploring and developing antibiotics with inherent resistance to common enzymatic degradation mechanisms nih.govnih.gov. The study of cephamycins like this compound provides a valuable platform for understanding the structure-activity relationships that confer such stability.

The challenge of emerging resistance to even robust antibiotics like this compound highlights the continuous need for innovation in antimicrobial research researchgate.net. This includes the development of new chemical entities, as well as strategies to overcome existing resistance mechanisms, such as the use of β-lactamase inhibitors in combination with established antibiotics nih.govpexacy.com. The design of novel cephalosporin (B10832234) conjugates is one such strategy being actively pursued to combat resistance acs.orgchemrxiv.org.

Moreover, the discovery of a potential non-antibiotic application for this compound serves as a reminder of the potential for drug repurposing and the importance of exploring secondary or off-target effects of existing drugs. This finding encourages a broader perspective in drug discovery, where compounds are not only evaluated for their primary intended use but also for other potential therapeutic benefits. As the threat of antimicrobial resistance continues to grow, the lessons learned from the study of established antibiotics like this compound will be invaluable in guiding the development of the next generation of antimicrobial agents chemistryworld.com.

Q & A

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) in supplemental materials. Validate purity via NMR (≥95%) and HPLC. Cross-reference with Beilstein Journal guidelines for experimental transparency .

Q. What ethical considerations apply to this compound clinical trial design?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). Use PICO frameworks to define patient cohorts, comparators (e.g., carbapenems), and outcomes (e.g., clinical cure rates). Obtain IRB approval and publish trial protocols prospectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox
Reactant of Route 2
Reactant of Route 2
Cefminox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.